molecular formula C23H25NO5 B139804 trans-10-Hydroxynortriptyline maleate CAS No. 74853-74-0

trans-10-Hydroxynortriptyline maleate

Cat. No.: B139804
CAS No.: 74853-74-0
M. Wt: 395.4 g/mol
InChI Key: ZAXFXQSLHWIUSS-FDVMRUETSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of trans-10-Hydroxynortriptyline maleate involves the hydroxylation of nortriptyline. This reaction is typically catalyzed by the cytochrome P450 enzyme system, particularly the CYP2D6 isoform . The reaction conditions often include the presence of oxygen and NADPH as a cofactor .

Industrial Production Methods: : In industrial settings, the production of this compound may involve the use of bioreactors where the enzyme CYP2D6 is expressed in a suitable host, such as yeast or bacteria. The substrate, nortriptyline, is then fed into the bioreactor along with the necessary cofactors to produce trans-10-Hydroxynortriptyline, which is subsequently reacted with maleic acid to form the maleate salt .

Properties

IUPAC Name

(Z)-but-2-enedioic acid;(2E)-2-[3-(methylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO.C4H4O4/c1-20-12-6-11-16-15-8-3-2-7-14(15)13-19(21)18-10-5-4-9-17(16)18;5-3(6)1-2-4(7)8/h2-5,7-11,19-21H,6,12-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b16-11+;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXFXQSLHWIUSS-FDVMRUETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC/C=C/1\C2=CC=CC=C2CC(C3=CC=CC=C31)O.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1156-99-6 (Parent)
Record name E-10-hydroxynortriptyline hydrogen maleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074853740
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74853-74-0
Record name E-10-hydroxynortriptyline hydrogen maleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074853740
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-10-Hydroxy Nortriptyline Maleate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
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Q & A

Q1: The research paper mentions that individuals with impaired CYP2C19 enzyme activity exhibit a higher ratio of nortriptyline to trans-10-hydroxynortriptyline. What is the significance of this finding?

A1: The study by Yasui-Furukori et al. [] highlights the crucial role of the CYP2C19 enzyme in amitriptyline metabolism. They found a significantly higher ratio of nortriptyline (NT) to trans-10-hydroxynortriptyline (EHNT) in individuals with two mutated alleles of CYP2D6 compared to those with no mutated alleles. [] This suggests that when CYP2C19 activity is reduced, the primary metabolic pathway of amitriptyline, demethylation to nortriptyline, might be less efficient. Consequently, alternative metabolic routes, like hydroxylation to trans-10-hydroxynortriptyline, could become more prominent. This shift in metabolic ratios emphasizes the potential influence of genetic variations in drug-metabolizing enzymes on individual responses to amitriptyline therapy.

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